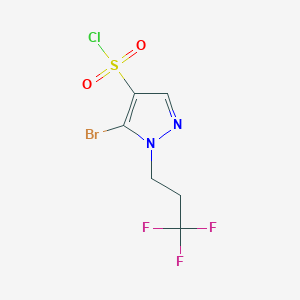
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide, commonly known as FBT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazole family and is structurally related to benzothiazoles, which have been shown to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole ring in molecules has been associated with cytotoxic activity against various human tumor cell lines . The compound could potentially be synthesized into derivatives that exhibit potent effects on cancer cells, such as prostate cancer.
Antimicrobial Activity
The thiazole moiety is known to contribute to antimicrobial activity. Compounds with a thiazole structure have been used as antimicrobial drugs, with applications ranging from treating bacterial infections to combating drug-resistant strains .
Antiviral Activity
Thiazoles also display antiviral activities. Research has shown that certain thiazole derivatives can be effective against viruses, including HIV . This suggests that our compound could be modified to enhance its antiviral capabilities.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole compounds make them candidates for the treatment of chronic inflammation and related disorders . By tweaking the structure of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide, it could be used to develop new anti-inflammatory medications.
Neuroprotective Effects
Thiazole derivatives have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s . The compound could be researched further for its potential benefits in protecting nerve cells from damage.
Enzymatic Inhibition
Some thiazole-based molecules act as enzyme inhibitors, which can be useful in the treatment of various diseases, including cancer and infectious diseases . The subject compound might be explored for its ability to inhibit specific enzymes involved in disease pathways.
Antifungal and Antibacterial Properties
Thiazole derivatives are known to possess both antifungal and antibacterial properties, making them valuable in the development of new treatments for fungal and bacterial infections .
Coordination Chemistry
Due to the nitrogen and sulfur donors in the thiazole ring, these compounds can exhibit a wide range of coordination modes, which is significant in the field of coordination chemistry . This property can be utilized in creating complex structures with metals for various applications, including catalysis and material science.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c21-17-8-6-16(7-9-17)13-25-20-23-18(14-26-20)12-19(24)22-11-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAYYIQRYMHHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-bromo-4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2991762.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2991764.png)
![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991765.png)

![1-(3-Fluorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2991768.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B2991769.png)
![Pyrimido[4,5-b]quinolin-2-amine](/img/structure/B2991770.png)
![(1R,2S,4S)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2991771.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)



![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)